

# Technical Support Center: GSK583 Off-Target Effects on the hERG Channel

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Compound of Interest		
Compound Name:	Gsk583	
Cat. No.:	B15603638	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the RIPK2 inhibitor, **GSK583**, on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

### Frequently Asked Questions (FAQs)

Q1: What is **GSK583** and what is its primary mechanism of action?

A1: **GSK583** is a potent and highly selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a key serine/threonine kinase in the NOD-like receptor (NLR) signaling pathway, which is involved in the innate immune response to bacterial peptidoglycans. By inhibiting RIPK2, **GSK583** blocks downstream signaling cascades, including the activation of NF-κB and MAPK pathways, thereby reducing the production of proinflammatory cytokines such as TNF-α and IL-6.[2][3]

Q2: What are the known off-target effects of **GSK583**, specifically concerning the hERG channel?

A2: Despite its high selectivity for RIPK2, **GSK583** has a known off-target inhibitory effect on the hERG ion channel.[2][4] This interaction is a significant safety concern as hERG channel blockade can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. The lipophilic nature and the basic quinoline nitrogen of **GSK583** are thought to be responsible for this hERG channel interaction.[4]



Q3: What is the potency of GSK583's inhibition of the hERG channel?

A3: The half-maximal inhibitory concentration (IC50) of **GSK583** for the hERG channel has been determined to be 7.45  $\mu$ M (or 7445 nM) using whole-cell voltage-clamp electrophysiology. [3][5]

Q4: How selective is **GSK583** for RIPK2 over other kinases?

A4: **GSK583** has demonstrated excellent kinase selectivity. In a screening panel of 300 different kinases, **GSK583** showed minimal off-target activity, with only minor inhibition observed for BRK (Breast Tumor Kinase) and Aurora A kinase.[2]

Q5: Why is hERG channel inhibition a concern in drug development?

A5: The hERG potassium channel plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes.

### **Data Presentation**

**GSK583 Potency and Selectivity** 

Target	Assay Type	IC50	Reference
Primary Target			
RIPK2 (human)	Fluorescence Polarization	5 nM	[5]
Off-Target			
hERG Channel	Whole-Cell Electrophysiology	7.45 μM	[5]
RIPK3	Fluorescence Polarization	16 nM	
CYP3A4	Fluorescence	~5 μM	[5]



Note: While a specific concentration-response curve for **GSK583**'s inhibition of the hERG channel is not publicly available, the IC50 value provides a key data point for assessing its off-target potential.

## **Experimental Protocols**

## Assessment of hERG Channel Inhibition by Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the key steps for evaluating the inhibitory effect of **GSK583** on the hERG channel using the gold-standard manual whole-cell patch-clamp technique.

- 1. Cell Culture:
- Use a stable cell line expressing the human hERG channel, such as HEK293 or CHO cells.
- Culture the cells in appropriate media and conditions to ensure optimal health and channel expression.
- 2. Cell Preparation:
- Dissociate the cells from the culture dish using a gentle enzymatic solution (e.g., Trypsin-EDTA).
- Resuspend the cells in an external recording solution and plate them onto glass coverslips in a recording chamber.
- 3. Electrophysiology Setup:
- Mount the recording chamber on the stage of an inverted microscope.
- Use a patch-clamp amplifier and a data acquisition system.
- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- 4. Solutions:



- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
- 5. Recording Procedure:
- Obtain a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a
  depolarizing step to +20 mV to activate and then inactivate the channels, followed by a
  repolarizing step to -50 mV to record the deactivating tail current.
- Establish a stable baseline recording of the hERG current in the external solution (vehicle control).
- Perfuse the recording chamber with the external solution containing various concentrations of GSK583.
- Record the hERG current at each concentration until a steady-state block is achieved.
- 6. Data Analysis:
- Measure the peak tail current amplitude at each GSK583 concentration.
- Normalize the current amplitudes to the baseline control.
- Plot the percentage of inhibition as a function of the GSK583 concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Potential Cause(s)	Suggested Solution(s)
Unstable hERG current recording	- Poor cell health- Unstable giga-seal- Rundown of the hERG current over time	- Use cells from a healthy, low-passage culture Ensure a high-resistance seal (>1 GΩ) before rupturing the membrane Allow the cell to stabilize in the whole-cell configuration before starting the voltage protocol Monitor the current amplitude in the vehicle control over time to assess rundown.
Variability in IC50 values	- Inaccurate compound concentrations- Compound precipitation in the recording solution- Incomplete block at higher concentrations	- Prepare fresh stock solutions of GSK583 and perform accurate serial dilutions Visually inspect the solution for any signs of precipitation, especially at higher concentrations Ensure that the perfusion time at each concentration is sufficient to reach a steady-state effect.
"Sticky compound" artifacts	- The compound may adhere to the perfusion tubing or chamber, leading to slow washout.	- Use perfusion systems with low dead volume and made of inert materials Perform thorough washout with the control solution between compound applications If washout is slow, consider using a fresh coverslip for each concentration.
Voltage-clamp errors	- High series resistance that is not adequately compensated.	- Monitor and compensate for series resistance throughout the experiment Discard

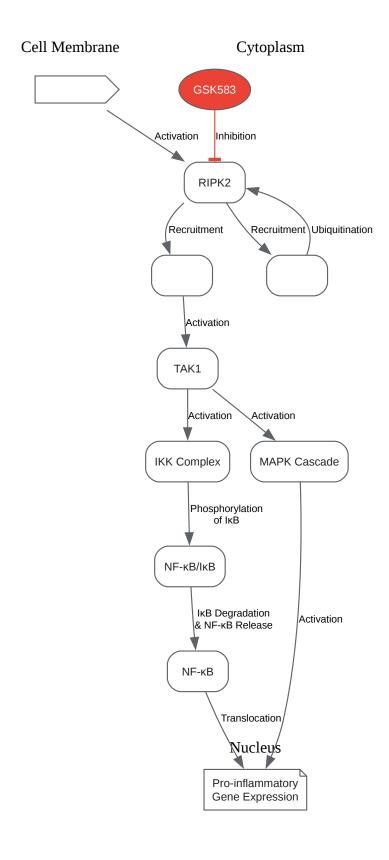


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recordings with high or unstable series resistance.

# Visualizations Signaling Pathway Diagram



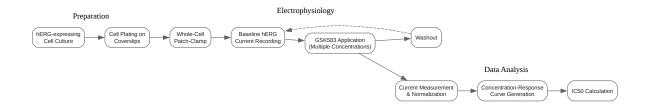


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Caption: RIPK2 signaling pathway and the inhibitory action of GSK583.



### **Experimental Workflow Diagram**



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Caption: Workflow for assessing **GSK583**'s effect on the hERG channel.

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